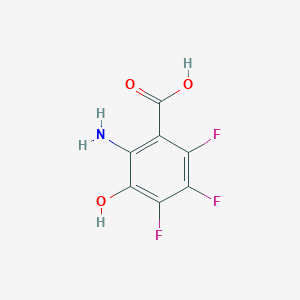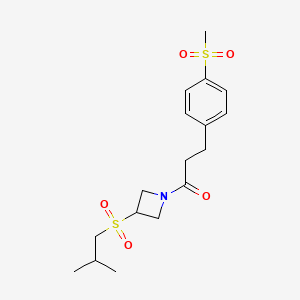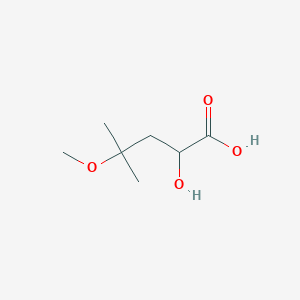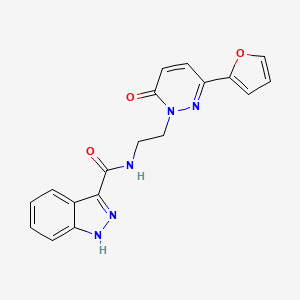![molecular formula C17H19BrN2O2S B2585525 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2380172-46-1](/img/structure/B2585525.png)
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound featuring a pyrrolidine ring, a bromopyridine moiety, and a methylthiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:
Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to form 3-bromopyridine.
Coupling with Pyrrolidine: The bromopyridine intermediate is then coupled with pyrrolidine under basic conditions to form the pyrrolidinyl-bromopyridine intermediate.
Attachment of the Methylthiophene Group: The final step involves the coupling of the pyrrolidinyl-bromopyridine intermediate with a methylthiophene derivative under suitable conditions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include sodium hydride (NaH) and various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers .
Wissenschaftliche Forschungsanwendungen
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and bromopyridine moiety are likely to interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one: shares similarities with other pyrrolidine and bromopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-12-6-9-23-16(12)2-3-17(21)20-8-5-13(11-20)22-15-4-7-19-10-14(15)18/h4,6-7,9-10,13H,2-3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBKOOMIOXDHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
![methyl 3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate](/img/structure/B2585446.png)
![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)

![N-cyclopentyl-2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2585451.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2585463.png)

![4-propyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585465.png)
